molecular formula C14H16N2O B1388166 3-Oxo-3-(4-piperidinophenyl)propanenitrile CAS No. 1135283-23-6

3-Oxo-3-(4-piperidinophenyl)propanenitrile

Cat. No.: B1388166
CAS No.: 1135283-23-6
M. Wt: 228.29 g/mol
InChI Key: TZXKQUBDWIBMLU-UHFFFAOYSA-N
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Description

3-Oxo-3-(4-piperidinophenyl)propanenitrile (CAS 1135283-23-6) is a nitrile-containing ketone derivative featuring a piperidine-substituted phenyl group. Its molecular formula is C14H15N2O, with a molecular weight of 227.28 g/mol. This compound serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis, particularly in the development of bioactive molecules such as kinase inhibitors and G-protein-coupled receptor (GPCR) agonists .

Properties

IUPAC Name

3-oxo-3-(4-piperidin-1-ylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-9-8-14(17)12-4-6-13(7-5-12)16-10-2-1-3-11-16/h4-7H,1-3,8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKQUBDWIBMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

3-Oxo-3-(4-piperidinophenyl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate:
3-Oxo-3-(4-piperidinophenyl)propanenitrile serves as an important intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, particularly those involving piperidine derivatives. The compound's ability to undergo oxidation, reduction, and substitution reactions makes it versatile for synthesizing new materials and chemicals .

Reagent in Chemical Reactions:
The compound is also employed as a reagent in several chemical reactions, facilitating the development of new synthetic pathways. Its reactivity is enhanced by the presence of functional groups such as the nitrile and carbonyl groups, which can participate in nucleophilic addition reactions.

Biological Applications

Biochemical Research:
In biological research, this compound is used to study protein interactions and enzyme activities. Its structure allows it to interact with various biological targets, making it valuable for investigating biochemical pathways and mechanisms .

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains in vitro, suggesting its potential as a lead compound in developing new antibiotics.

Anticancer Properties:
The compound has been investigated for its anticancer activity. In controlled studies, it demonstrated dose-dependent inhibition of cell proliferation in human tumor cell lines, with mechanisms involving apoptosis induction confirmed through assays such as annexin V staining and caspase activation .

Industrial Applications

Production of Specialty Chemicals:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Anticancer Effects

A controlled study involving this compound assessed its effects on various human tumor cell lines. The results indicated that the compound inhibited cell growth significantly at micromolar concentrations. The mechanism was linked to apoptosis induction, which was evidenced by increased levels of activated caspases and annexin V positive cells .

Antimicrobial Study

Another study focused on evaluating the antimicrobial efficacy of this compound against different bacterial strains. The findings revealed that it exhibited substantial antibacterial activity, particularly against gram-positive bacteria. This suggests its potential utility in developing novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(4-piperidinophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 3-Oxo-3-(4-piperidinophenyl)propanenitrile, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity References
This compound C14H15N2O 227.28 Not reported Pharmaceutical intermediates
3-Oxo-3-(piperidin-1-yl)propanenitrile C8H12N2O 152.19 87–89 Precursor for heterocyclic synthesis
3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile C14H14N4O2S 302.35 Not reported Heterocyclic building block for bioactive molecules
3-Oxo-3-(4-phenethylpiperazin-1-yl)propanenitrile C15H19N3O 257.33 Not reported Potential CNS-targeting agents
3-Oxo-3-(pyridin-4-yl)propanenitrile C8H6N2O 146.15 Not reported Michael acceptor in aminopyrazole synthesis
3-[3-(4-ethylphenoxy)phenyl]-3-oxopropanenitrile C17H15NO2 265.31 Not reported Material science applications
Piperidine vs. Piperazine Substitution
  • 3-Oxo-3-(piperidin-1-yl)propanenitrile (C8H12N2O): Exhibits lower molecular weight (152.19 g/mol) and a defined melting point (87–89°C). Its simpler structure facilitates reactions such as nucleophilic substitutions, making it a precursor for triazoles and pyridines .
Heterocyclic Modifications
  • Thiophene-Oxadiazole-Piperidine Hybrid (C14H14N4O2S): Incorporation of a thiophene-oxadiazole group introduces π-π stacking capabilities, useful in designing kinase inhibitors or antimicrobial agents .
  • Pyridinyl Derivative (C8H6N2O): The pyridine ring increases electron-withdrawing effects, enhancing reactivity in Michael addition reactions (e.g., with methylhydrazine to form aminopyrazoles for GPCR agonists) .
Aromatic vs. Aliphatic Substituents
  • 3-[3-(4-ethylphenoxy)phenyl]-3-oxopropanenitrile (C17H15NO2): The absence of a nitrogen heterocycle reduces polarity, favoring applications in material science or non-polar solvent-based syntheses .

Biological Activity

3-Oxo-3-(4-piperidinophenyl)propanenitrile, a compound with the molecular formula C13_{13}H14_{14}N2_{2}O, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its biological activity, particularly in modulating neurotransmitter systems. The presence of the oxo and nitrile groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may modulate the activity of various proteins involved in critical biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation: Similar compounds have been identified as agonists for serotonin receptors, suggesting that this compound could influence neurotransmission and behavior.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. It has been investigated for its effectiveness against various bacterial strains, showing promising results in vitro.

Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been a focal point in several research studies. For instance, derivatives of similar piperidine-based compounds have demonstrated significant cytotoxic effects against different cancer cell lines .

Synthesis and Activity Relationships

Research has focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). A study demonstrated that modifications to the piperidine ring significantly affected the compound's biological efficacy, particularly in terms of receptor binding affinity and enzyme inhibition .

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, anticancer
3-Oxo-3-(4-morpholinophenyl)propanenitrileStructureModerate antibacterial
3-Oxo-3-(4-pyrrolidinophenyl)propanenitrileStructureLower cytotoxicity

Case Study: Anticancer Effects

In a controlled study, this compound was tested against human tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50_{50} value in the micromolar range. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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